4-Bromohistidine
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Overview
Description
4-Bromohistidine is a brominated derivative of histidine, an essential amino acid This compound features a bromine atom substituted at the fourth position of the imidazole ring of histidine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromohistidine typically involves the bromination of histidine. One common method is the direct bromination of histidine using bromine or N-bromosuccinimide (NBS) in an aqueous or organic solvent. The reaction conditions often include mild temperatures and controlled pH to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow bromination processes. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 4-Bromohistidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted histidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromohistidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and biaryl compounds.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions due to its ability to mimic natural histidine residues.
Medicine: Research explores its potential as a therapeutic agent or a diagnostic tool in various medical applications.
Industry: It is utilized in the production of specialized chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromohistidine involves its interaction with biological molecules, particularly proteins and enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the imidazole ring can engage in hydrogen bonding and coordination with metal ions, affecting the compound’s activity and function.
Comparison with Similar Compounds
5-Bromohistidine: Another brominated derivative of histidine, differing in the position of the bromine atom.
4-Chlorohistidine: A chlorinated analog with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.
4-Iodohistidine:
Uniqueness: 4-Bromohistidine is unique due to the specific position of the bromine atom, which can influence its chemical reactivity and biological interactions. Its ability to participate in halogen bonding and its distinct electronic properties make it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H8BrN3O2 |
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Molecular Weight |
234.05 g/mol |
IUPAC Name |
2-amino-3-(4-bromo-1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H8BrN3O2/c7-5-4(9-2-10-5)1-3(8)6(11)12/h2-3H,1,8H2,(H,9,10)(H,11,12) |
InChI Key |
WAOOZBPXRNXGKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)CC(C(=O)O)N)Br |
Origin of Product |
United States |
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